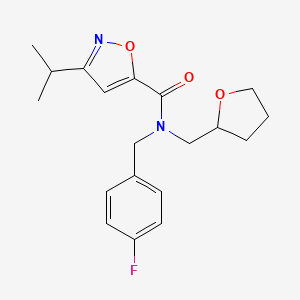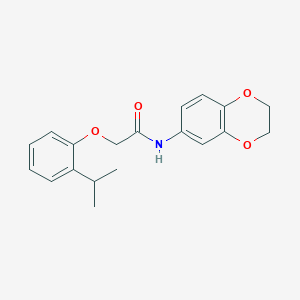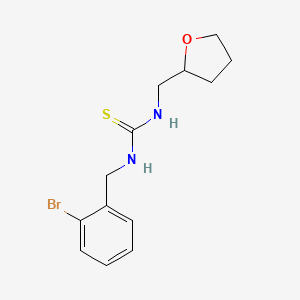![molecular formula C20H18N2O3S B4184528 N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide](/img/structure/B4184528.png)
N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide
Descripción general
Descripción
N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines and growth factors, which are involved in the regulation of immune responses, hematopoiesis, and inflammation. CP-690,550 has been extensively studied for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
Mecanismo De Acción
N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide inhibits the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. JAKs phosphorylate and activate STAT proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting JAKs, this compound can block the activation of STAT proteins and reduce the expression of pro-inflammatory genes.
Biochemical and physiological effects:
This compound has been shown to have a significant impact on the immune system. It can reduce the activity of T cells, B cells, and dendritic cells, which are involved in the immune response. This compound can also decrease the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound can reduce the number of circulating white blood cells and platelets.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide is its specificity for JAK enzymes. It has been shown to have minimal off-target effects, which makes it a promising therapeutic agent. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have limited bioavailability and may not be effective in all tissues. In addition, this compound has a short half-life, which may require frequent dosing in vivo.
Direcciones Futuras
There are several potential future directions for the research on N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide. One area of interest is the development of more potent and selective JAK inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound. In addition, there is a need for more studies on the long-term safety and efficacy of this compound in various diseases. Finally, the combination of this compound with other drugs may have synergistic effects and could be explored in future studies.
Aplicaciones Científicas De Investigación
N-[3-[(cyclopropylamino)carbonyl]-4-(4-methylphenyl)-2-thienyl]-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be effective in the treatment of rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and lupus nephritis. This compound works by inhibiting the JAK-STAT pathway, which is involved in the regulation of immune responses and inflammation. By blocking this pathway, this compound can reduce the activity of immune cells and decrease inflammation.
Propiedades
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-12-4-6-13(7-5-12)15-11-26-20(17(15)19(24)21-14-8-9-14)22-18(23)16-3-2-10-25-16/h2-7,10-11,14H,8-9H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYGWNCNKREFFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(methylamino)sulfonyl]phenyl}-1-benzothiophene-3-carboxamide](/img/structure/B4184464.png)
![1-(4-methylbenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4184473.png)
![isopropyl 4-ethyl-5-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4184479.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4184487.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]tetrahydro-2-furancarboxamide](/img/structure/B4184488.png)
![methyl [3-(aminocarbonyl)-5-benzyl-2-thienyl]carbamate](/img/structure/B4184489.png)

![N-1,3,4-thiadiazol-2-yl-2-[3-(trifluoromethyl)phenoxy]propanamide](/img/structure/B4184505.png)

![3-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4184516.png)
![4-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B4184522.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184532.png)

